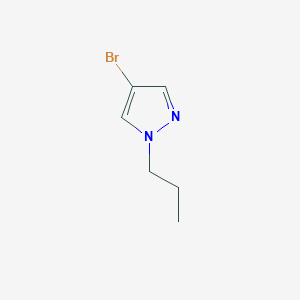

4-溴-1-丙基-1H-吡唑

描述

The compound of interest, 4-Bromo-1-propyl-1H-pyrazole, is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Although the specific compound 4-Bromo-1-propyl-1H-pyrazole is not directly mentioned in the provided papers, insights can be drawn from studies on similar brominated pyrazole derivatives.

Synthesis Analysis

The synthesis of brominated pyrazole derivatives typically involves the substitution of a bromine atom into the pyrazole ring. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analog has been reported with good yields and characterized spectroscopically . Similarly, the synthesis of 4-bromo-1-phenyl-sulphonylpyrazole from 4-bromopyrazole and benzenesulphonyl chloride followed by regioselective metallation to introduce various substituents has been described . These methods could potentially be adapted for the synthesis of 4-Bromo-1-propyl-1H-pyrazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyrazoles has been studied using various spectroscopic and computational techniques. For example, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been investigated using multinuclear magnetic resonance spectroscopy and X-ray crystallography . The crystal structure determination of 4-bromo-1H-pyrazole provided insights into the intermolecular interactions and packing motifs in the solid state . These studies suggest that the molecular structure of 4-Bromo-1-propyl-1H-pyrazole would likely exhibit similar characteristics, such as the presence of hydrogen bonding motifs and potential tautomeric forms.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles can be inferred from spectroscopic and computational studies. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been used to investigate the vibrational frequencies and assignments of related compounds . The HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into the electronic properties and potential reactivity of the molecules . For example, the negative charge distribution over the carbonyl group and the positive regions over the nitrogen atoms indicate possible sites for electrophilic and nucleophilic attacks, respectively . These studies suggest that 4-Bromo-1-propyl-1H-pyrazole would exhibit similar spectroscopic features and reactivity profiles.

科学研究应用

结构和互变异构:

- 取代4-溴-1H-吡唑,包括4-溴-1-丙基-1H-吡唑,在固态和溶液中表现出特定的互变异构,通过光谱学和X射线晶体学研究。这些发现对于理解化合物的化学行为至关重要 (Trofimenko et al., 2007)。

合成方法:

- 研究已经开发了合成各种4-溴-1H-吡唑衍生物的方法,包括通过Suzuki-Miyaura交叉偶联反应合成4-溴-1-丙基-1H-吡唑。这种方法允许合成具有羟基、硝基和氨基等功能基团的衍生物 (Ichikawa et al., 2010)。

化学性质:

- 像4-溴-3-甲氧基-1-苯基-1H-吡唑这样的衍生物的制备和详细的光谱数据(例如NMR、IR、MS)提供了对这些化合物的化学性质和潜在应用的见解 (Kleizienė等,2009)。

潜在的药用应用:

- 一些研究已经调查了4-溴-1-丙基-1H-吡唑衍生物的潜在药用应用。例如,某些衍生物在临床前模型中显示出显著的镇痛、降压、心动过缓、抗炎活性和抗微生物特性 (Bondavalli et al., 1988)。

催化应用:

- 该化合物已被用于合成钯(II)配合物,这些配合物在Suzuki-Miyaura偶联反应中显示出潜力,并且作为合成纳米颗粒如Pd4Se和PdSe的前体 (Sharma et al., 2013)。

抗菌和抗真菌活性:

- 研究还专注于合成具有抗菌和抗真菌活性的4-溴-1-丙基-1H-吡唑衍生物。这包括对它们对比标准抗生素对各种微生物的功效的研究 (Pundeer et al., 2013)。

抗增殖剂:

- 已合成并评估了4-溴-1-丙基-1H-吡唑的衍生物作为潜在的抗增殖剂,特别是在癌细胞系的背景下。这些研究为这些化合物的潜在治疗应用提供了见解 (Ananda et al., 2017)。

定向锂化:

- 4-溴-1-苯基-磺酰基吡唑的定向锂化,作为一个衍生物,提供了一个方便的方法来合成邻位二取代吡唑,突显了4-溴-1-丙基-1H-吡唑在合成化学中的多功能性 (Heinisch et al., 1990)。

安全和危害

未来方向

Pyrazole-containing compounds, including “4-Bromo-1-propyl-1H-pyrazole”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

4-bromo-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMASWNKUPTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618921 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-propyl-1H-pyrazole | |

CAS RN |

141302-33-2 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)